Cas no 2171769-39-2 (10-(3,3-Dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione)
![10-(3,3-Dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione structure](https://www.kuujia.com/scimg/cas/2171769-39-2x500.png)
10-(3,3-Dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione Chemical and Physical Properties
Names and Identifiers
-
- 10-(3,3-dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione
- 2171769-39-2
- EN300-1643161
- 10-(3,3-Dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione
-
- Inchi: 1S/C13H25NO3S/c1-12(2,3)5-4-11-13(17-8-7-14-11)6-9-18(15,16)10-13/h11,14H,4-10H2,1-3H3
- InChI Key: WBWDVHURYVPZRT-UHFFFAOYSA-N
- SMILES: S1(CCC2(C1)C(CCC(C)(C)C)NCCO2)(=O)=O
Computed Properties
- Exact Mass: 275.15551483g/mol
- Monoisotopic Mass: 275.15551483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 63.8Ų
10-(3,3-Dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1643161-0.05g |
10-(3,3-dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione |
2171769-39-2 | 0.05g |
$1272.0 | 2023-07-10 | ||
Enamine | EN300-1643161-0.1g |
10-(3,3-dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione |
2171769-39-2 | 0.1g |
$1332.0 | 2023-07-10 | ||
Enamine | EN300-1643161-1.0g |
10-(3,3-dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione |
2171769-39-2 | 1.0g |
$1515.0 | 2023-07-10 | ||
Enamine | EN300-1643161-5.0g |
10-(3,3-dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione |
2171769-39-2 | 5.0g |
$4391.0 | 2023-07-10 | ||
Enamine | EN300-1643161-0.5g |
10-(3,3-dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione |
2171769-39-2 | 0.5g |
$1453.0 | 2023-07-10 | ||
Enamine | EN300-1643161-10.0g |
10-(3,3-dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione |
2171769-39-2 | 10.0g |
$6512.0 | 2023-07-10 | ||
Enamine | EN300-1643161-0.25g |
10-(3,3-dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione |
2171769-39-2 | 0.25g |
$1393.0 | 2023-07-10 | ||
Enamine | EN300-1643161-2.5g |
10-(3,3-dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione |
2171769-39-2 | 2.5g |
$2969.0 | 2023-07-10 |
10-(3,3-Dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione Related Literature
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on 10-(3,3-Dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione
Comprehensive Overview of 10-(3,3-Dimethylbutyl)-6-oxa-2λ6-thia-9-azaspiro[4.5]decane-2,2-dione (CAS No. 2171769-39-2)
The compound 10-(3,3-Dimethylbutyl)-6-oxa-2λ6-thia-9-azaspiro[4.5]decane-2,2-dione (CAS No. 2171769-39-2) is a structurally complex heterocyclic molecule that has garnered significant interest in pharmaceutical and chemical research. Its unique spirocyclic framework, combined with oxygen, sulfur, and nitrogen heteroatoms, makes it a promising candidate for drug discovery and material science applications. Researchers are particularly intrigued by its potential as a bioactive scaffold, which could lead to novel therapeutics targeting neurological and metabolic disorders.
In recent years, the demand for spirocyclic compounds like 10-(3,3-Dimethylbutyl)-6-oxa-2λ6-thia-9-azaspiro[4.5]decane-2,2-dione has surged due to their versatility in drug design. The compound's 3,3-dimethylbutyl side chain enhances its lipophilicity, potentially improving membrane permeability—a critical factor in CNS drug development. This aligns with current trends in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, where blood-brain barrier penetration is a major challenge.
The 6-oxa-2λ6-thia-9-aza motif within the molecule introduces diverse hydrogen-bonding and polar interactions, which are pivotal for binding to biological targets. Computational studies suggest its potential as a GPCR modulator or enzyme inhibitor, topics frequently searched in AI-driven drug discovery platforms. Synthetic routes to this compound often involve multicomponent reactions or catalyzed cyclizations, reflecting the growing emphasis on green chemistry and atom economy in modern organic synthesis.
From a commercial perspective, CAS No. 2171769-39-2 is cataloged by specialty chemical suppliers as a high-purity reference standard for analytical and preclinical studies. Its stability under physiological conditions makes it suitable for in vitro assays, a key consideration for researchers optimizing ADME properties. The compound’s azaspiro[4.5]decane core also resonates with trends in fragment-based drug design, a strategy widely discussed in medicinal chemistry forums.
Environmental and regulatory aspects of 10-(3,3-Dimethylbutyl)-6-oxa-2λ6-thia-9-azaspiro[4.5]decane-2,2-dione are equally noteworthy. Its low ecotoxicity profile, inferred from structural analogs, positions it favorably for sustainable pharmaceutical applications. This aligns with the industry’s shift toward benign-by-design molecules, a hot topic in ESG-focused research. Analytical techniques like LC-MS and NMR are typically employed for characterization, addressing common queries about quality control in complex heterocycles.
Future directions for this compound may include exploration as a precursor for radiopharmaceuticals or metal-chelating agents, given its heteroatom-rich architecture. Such applications are increasingly relevant in theranostics and personalized medicine—areas dominating scientific literature searches. Collaborative efforts between academia and industry could unlock its full potential, bridging gaps in translational research.
2171769-39-2 (10-(3,3-Dimethylbutyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione) Related Products
- 1305712-31-5(rac-1-(3aR,6aR)-octahydropyrrolo2,3-cpyrrol-1-yl-3,3-dimethylbutan-1-one hydrochloride)
- 1261439-91-1((3-Chloro-4'-(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine)
- 3005-84-3(3-Methylpyrrolidine-2-carboxylic acid)
- 1361842-61-6(2-Amino-3-(3,4-dichlorophenyl)isonicotinonitrile)
- 1361598-32-4(4'-(Difluoromethyl)-2'-fluoro-2,3,4,5'-tetrachlorobiphenyl)
- 1807938-73-3((3S,4R)-4-(1-Methylpyrazol-4-yl)pyrrolidine-3-carboxamide)
- 1696646-25-9(1-(4-ethylcyclohexyl)-1H-imidazol-2-amine)
- 2680663-73-2(2-{(tert-butoxy)carbonyl(2-phenylethyl)amino}-4-methyl-1,3-thiazole-5-carboxylic acid)
- 1798716-38-7(4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride)
- 1806954-63-1(5-(Bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)




